molecular formula C19H23ClN2O4S2 B4851049 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B4851049
M. Wt: 443.0 g/mol
InChI Key: QEDICTJJRMTJQY-UHFFFAOYSA-N
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Description

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine, also known as CDPPB, is a compound that has been the focus of scientific research due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and addiction.

Mechanism of Action

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine acts as a positive allosteric modulator of mGluR5, which enhances the receptor's response to glutamate and increases its activity. This results in downstream effects on various signaling pathways, including the activation of intracellular signaling cascades and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the regulation of gene expression. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to have anti-inflammatory properties, which may be relevant to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its specificity for mGluR5, which allows for targeted modulation of this receptor. However, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine may have limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability, which may affect its efficacy in vivo.

Future Directions

Future research on 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine may focus on further elucidating its mechanism of action and downstream effects, as well as investigating its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, efforts may be made to develop more potent and selective positive allosteric modulators of mGluR5, which may have improved pharmacokinetic properties and therapeutic potential.

Scientific Research Applications

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. Studies have shown that 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine can enhance cognitive function and memory in animal models, and may have potential as a treatment for cognitive impairments associated with aging and neurodegenerative diseases.

properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-14-4-6-17(7-5-14)27(23,24)21-8-10-22(11-9-21)28(25,26)19-13-15(2)18(20)12-16(19)3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDICTJJRMTJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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